

Application Notes and Protocols for Sequential Fluorescence Imaging with DFHO

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Compound of Interest

Compound Name: DFHO

Cat. No.: B15557382

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Introduction

3,5-difluoro-4-hydroxybenzylidene imidazolinone (**DFHO**) is a fluorogenic dye that serves as a mimic of the red fluorescent protein (RFP) fluorophore.^{[1][2][3]} Its fluorescence is activated upon binding to specific RNA aptamers, such as Corn and Squash.^{[1][2][4]} This property makes the **DFHO**-aptamer system a powerful tool for imaging RNA in living cells.^{[1][2][5]} **DFHO** is cell-permeable, exhibits low cytotoxicity, and the resulting complex is highly photostable, offering significant advantages for live-cell imaging applications, including sequential and multiplexed imaging.^{[3][4][5]}

This document provides detailed protocols for utilizing **DFHO** in sequential fluorescence imaging experiments, enabling the visualization of multiple molecular targets within the same cell.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of DFHO

Property	Value	Reference
Molecular Weight	281.22 g/mol	[1]
Molecular Formula	C ₁₂ H ₉ F ₂ N ₃ O ₃	[1]
Excitation Maximum (λ _{ex})	505 nm	[1][2]
Emission Maximum (λ _{em})	545 nm	[1][2][3]
Extinction Coefficient	29,000 M ⁻¹ cm ⁻¹	[1][2]
Solubility	Soluble to 100 mM in DMSO	[1]
Purity	≥98%	[1]
Storage	Store at -20°C	[1][3]

Table 2: Binding Affinity of DFHO for RNA Aptamers

Aptamer	Dissociation Constant (Kd)	Reference
Corn	70 nM	[1][2][4]
Squash	54 nM	[2]

Experimental Protocols

Protocol 1: Preparation of DFHO Stock Solution

- Reconstitution: **DFHO** is typically supplied as a lyophilized powder.[3] To prepare a stock solution, reconstitute the contents of the vial in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.[3]
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C in the dark.[1][3] The solution is stable for up to 2 years when stored correctly.[3]

Protocol 2: Sequential Fluorescence Imaging in Live Bacterial Cells (*E. coli*)

This protocol is adapted from studies demonstrating multiplexed imaging with orthogonal RNA aptamer/dye pairs.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Cell Preparation: Grow E. coli cells expressing the desired RNA aptamer (e.g., Corn) to the mid-log phase.
- First Imaging Round:
 - Incubate the cells with 10 μ M **DFHO** in an appropriate buffer (e.g., DPBS) for 5-20 minutes.[\[6\]](#)[\[7\]](#)[\[8\]](#)
 - Mount the cells on a microscope slide.
 - Image the cells using a fluorescence microscope equipped with a suitable filter set for **DFHO** (e.g., excitation at 488 nm and emission collection between 500-550 nm).[\[7\]](#)
- Stripping of **DFHO** Signal:
 - Wash the cells three times with DPBS for 1 minute each time to remove the **DFHO** and diminish the fluorescence signal.[\[6\]](#)[\[7\]](#)[\[8\]](#) Cellular fluorescence is expected to be reduced to approximately 20% of the initial signal.[\[6\]](#)
- Subsequent Imaging Rounds:
 - For sequential imaging of other targets, incubate the washed cells with the next fluorogenic dye corresponding to a different RNA aptamer.
 - Repeat the imaging and stripping steps as described above for each target.

Protocol 3: Sequential Fluorescence Imaging in Live Mammalian Cells (HEK293T)

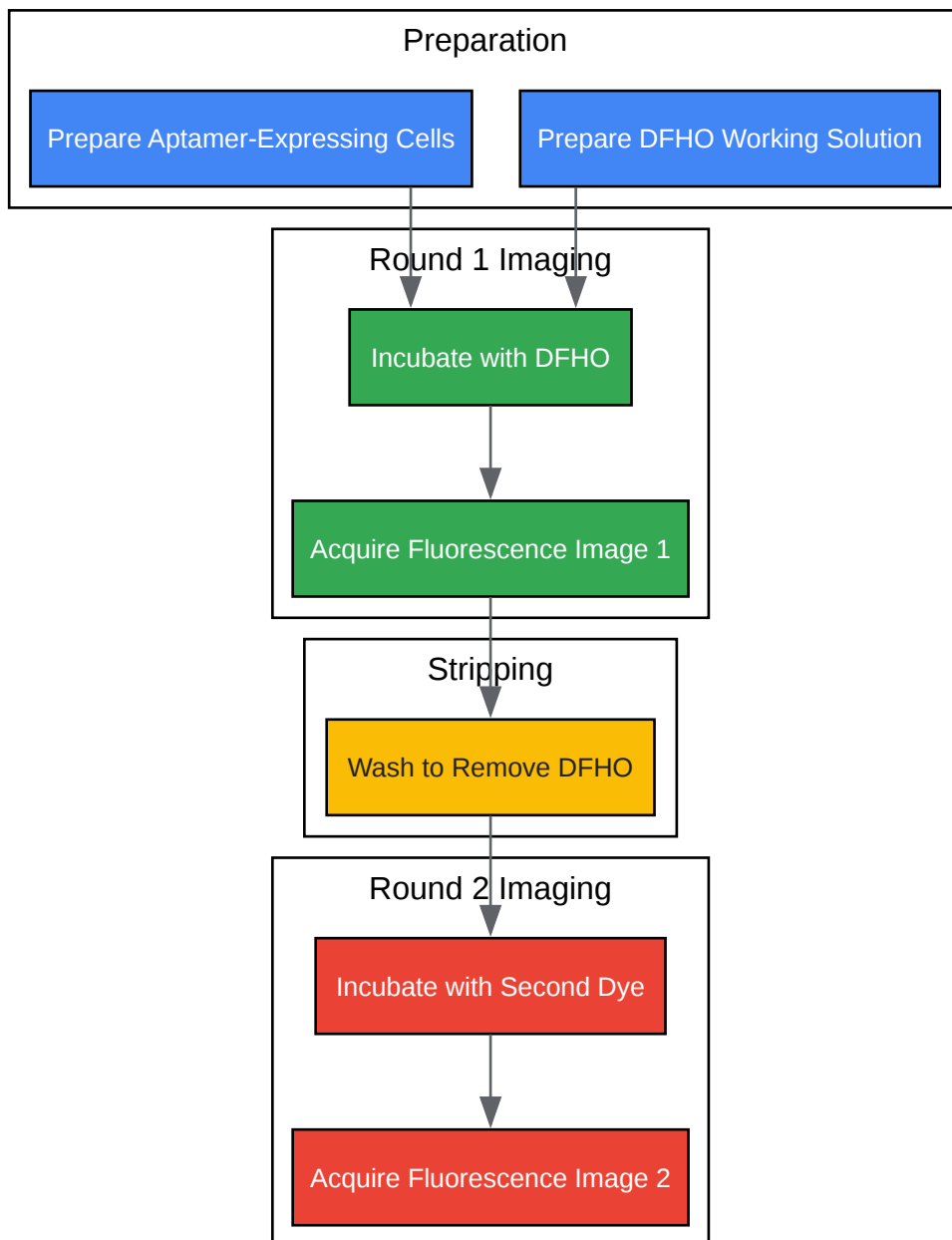
This protocol is based on live-cell imaging experiments in mammalian cell lines.[\[3\]](#)[\[9\]](#)

- Cell Culture and Transfection: Culture HEK293T cells in appropriate media. Transfect the cells with plasmids encoding the RNA aptamer (e.g., U6-Corn™) using a standard transfection protocol.

- First Imaging Round:
 - 24-48 hours post-transfection, replace the culture medium with imaging medium containing 10 μ M **DFHO**.[\[3\]](#)[\[9\]](#)
 - Incubate the cells for 30 minutes at 37°C.[\[10\]](#)
 - Image the cells using a fluorescence microscope with appropriate filter sets (e.g., YFP filter set).[\[3\]](#)[\[9\]](#)
- Stripping of **DFHO** Signal:
 - To remove the **DFHO** signal for the next round of imaging, wash the cells three times with fresh imaging medium for 2 minutes each time.[\[8\]](#)
- Subsequent Imaging Rounds:
 - After washing, incubate the cells with the next dye for the subsequent target and repeat the imaging and washing steps.

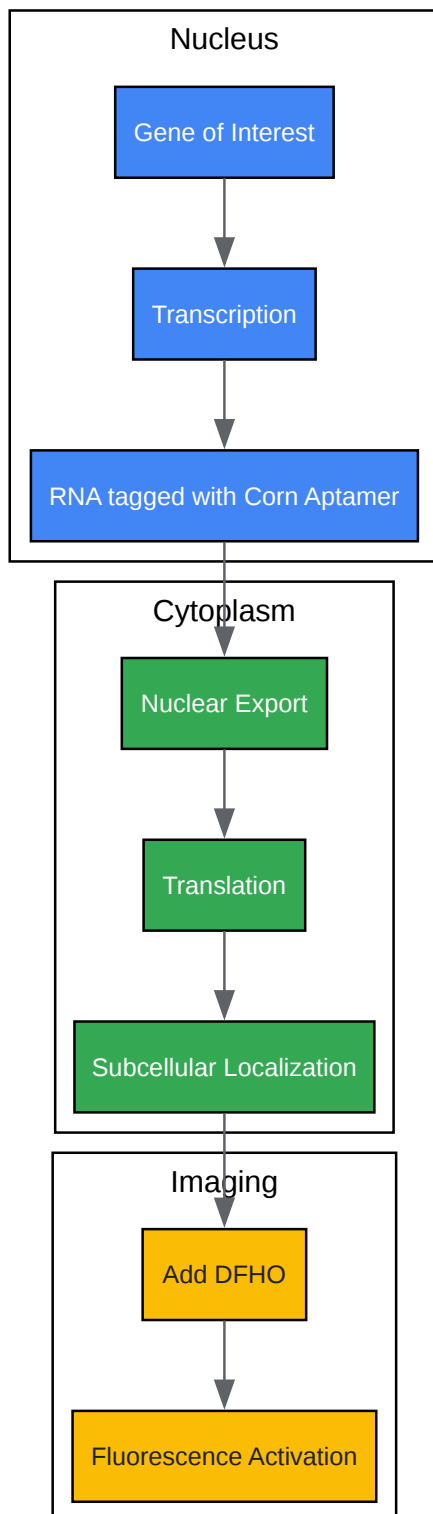
Mandatory Visualizations

Sequential Fluorescence Imaging Workflow with DFHO

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Caption: Workflow for sequential fluorescence imaging using **DFHO**.

Hypothetical RNA Localization Pathway

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Caption: Example of tracking RNA localization with **DFHO**-Corn aptamer system.

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